For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol, a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications based on the reactivity of its functional groups. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs are prevalent in numerous biologically active molecules. This guide is intended to serve as a foundational resource for researchers utilizing this compound in the synthesis of novel chemical entities.
Chemical and Physical Properties
3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is a trifluoromethyl-substituted bromopyridine derivative. The presence of a bromine atom, a trifluoromethyl group, and a thiol group on the pyridine ring makes it a versatile intermediate for further chemical modifications. The compound exists in tautomeric equilibrium between the thiol and the thione form, with the thione form, 3-bromo-5-(trifluoromethyl)-1H-pyridine-2-thione, often being the more stable.[1]
Table 1: Chemical and Physical Properties of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol | - |
| Synonym(s) | 3-Bromo-5-(trifluoromethyl)-1H-pyridine-2-thione | [1] |
| CAS Number | 1214372-31-2 | [1] |
| Molecular Formula | C₆H₃BrF₃NS | [1][2] |
| Molecular Weight | 258.06 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Purity | ≥98% | [1][2] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |
| logP | 3.1516 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis
The synthesis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is not explicitly detailed in readily accessible literature. However, a highly probable synthetic route can be devised based on established methods for the synthesis of pyridine-2-thiones from 2-halopyridines. A common and effective method involves the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with a sulfur-containing nucleophile.
A likely precursor for this synthesis is 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS: 71701-92-3), which is commercially available. The chlorine atom at the 2-position is more susceptible to nucleophilic aromatic substitution than the bromine atom at the 3-position. The thiol group can be introduced using reagents such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
Proposed Synthetic Workflow
The proposed synthesis involves a one-step nucleophilic aromatic substitution reaction.
Caption: Proposed synthesis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on the reaction of 2-halopyridines with sulfur nucleophiles. Optimization of reaction conditions (temperature, time, solvent) may be necessary.
Materials:
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3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
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Sodium hydrosulfide hydrate (NaSH·xH₂O) or Thiourea
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Ethanol or N,N-Dimethylformamide (DMF)
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Hydrochloric acid (HCl), aqueous solution
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Sodium hydroxide (NaOH), aqueous solution (if using thiourea)
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Deionized water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure using Sodium Hydrosulfide:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol (10 mL per gram of starting material).
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Addition of Nucleophile: Add sodium hydrosulfide hydrate (1.2-1.5 eq) to the solution.
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Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. Dissolve the residue in water and acidify to pH 5-6 with a dilute solution of hydrochloric acid. This will protonate the thiolate to form the thiol, which may precipitate. c. Collect the precipitate by filtration. If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 20 mL). d. Wash the combined organic layers with water and then brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Procedure using Thiourea:
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Formation of Isothiouronium Salt: Dissolve 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and thiourea (1.1 eq) in ethanol. Heat the mixture to reflux for 6-18 hours to form the intermediate isothiouronium salt.
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Hydrolysis: Cool the mixture and add an aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to reflux for another 2-4 hours to hydrolyze the salt.
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Work-up and Purification: Follow steps 4 and 5 from the sodium hydrosulfide procedure to isolate and purify the final product.
Applications and Biological Activity
Role in Drug Discovery and Agrochemicals
While specific biological data for 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is scarce, its structural components are of high value in the development of pharmaceuticals and agrochemicals.
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Trifluoromethyl Group: The trifluoromethyl group is a key pharmacophore. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3]
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Pyridine Ring: The pyridine scaffold is a common feature in many bioactive compounds, known for its ability to participate in hydrogen bonding and other interactions with biological macromolecules.
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Thiol/Thione Group: The thiol group is a versatile functional handle. It can be alkylated to form thioethers, oxidized to disulfides or sulfonic acids, and can act as a nucleophile in various reactions. This allows for the straightforward introduction of diverse side chains.
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Bromo Group: The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures by forming carbon-carbon or carbon-heteroatom bonds.
Derivatives of trifluoromethylpyridines have been investigated as potential therapeutic agents, including as inverse agonists targeting bacterial virulence and as receptor antagonists.[4][5] Furthermore, compounds containing the trifluoromethyl-pyrazole-carboxamide scaffold linked to a pyridine ring have shown promise as succinate dehydrogenase inhibitors with antifungal activity.[6][7]
Logical Relationship in Synthetic Chemistry
The compound serves as a trifunctional building block, where each functional group can be addressed with a degree of selectivity, making it a valuable starting point for the synthesis of compound libraries.
References
- 1. chemscene.com [chemscene.com]
- 2. biocompare.com [biocompare.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
